5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Nrf2 Activation Chemoprevention Cellular Assay

Select 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione for its unique 5-position sulfhydryl (-SH) group, which enables modular derivatization via thiol-ene click, disulfide bond formation, and nucleophilic substitution. This free thiol imparts redox-active functionality absent in D3T, ADT, or oltipraz, making it essential for designing tunable H₂S donors, covalent Keap1/Nrf2 probes, polymer conjugates, and Au-S nanoparticle hybrids. Procure the authentic 5-mercapto derivative—not a generic dithiolethione—to ensure thiol-specific reactivity in your SAR, chemical biology, or materials science research.

Molecular Formula C9H6S4
Molecular Weight 242.4 g/mol
CAS No. 16101-90-9
Cat. No. B097079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
CAS16101-90-9
Molecular FormulaC9H6S4
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SSC2=S)S
InChIInChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H
InChIKeyAQMVADRHHHVXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (CAS 16101-90-9) Sourcing Guide: A Distinct Sulfhydryl-Containing Dithiolethione


5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (CAS 16101-90-9, C₉H₆S₄, MW: 242.40 g/mol) is a heterocyclic organosulfur compound belonging to the 3H-1,2-dithiole-3-thione class [1]. Unlike the parent unsubstituted 3H-1,2-dithiole-3-thione (D3T) or the clinically evaluated analog anethole dithiolethione (ADT, 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione), this compound features a phenyl group at the 4-position and a reactive thiol (-SH) group at the 5-position of the dithiolethione ring [2]. This specific substitution pattern distinguishes it as both a structural intermediate for further derivatization and a potential small-molecule probe, with a reported melting point of 149–151 °C . The presence of the free sulfhydryl group provides unique chemical reactivity not present in other core dithiolethione scaffolds, positioning it as a versatile starting material for synthetic chemistry and a distinct entity for biological investigation.

Why 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione Cannot Be Replaced by Other Dithiolethiones


Substituting 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione with a generic dithiolethione like D3T, ADT, or oltipraz is scientifically unsound due to the critical functional role of the 5-position sulfhydryl group. SAR studies confirm that the nature of the 5-position substituent dramatically alters biological activity, hydrogen sulfide (H₂S) release kinetics, and downstream cellular effects [1]. While the parent D3T or the 5-methylthio derivative may show baseline activity, the 5-mercapto group introduces a unique redox-active thiol functionality, enabling covalent interactions, disulfide bond formation, and a distinct metabolic profile not shared by its 5-alkyl or 5-arylthio analogs [2]. Consequently, experimental results obtained with oltipraz or ADT cannot be directly extrapolated to this compound, making the procurement of the specific 5-mercapto derivative essential for research aimed at exploring thiol-specific reactivity, synthesizing new conjugates, or investigating novel biological mechanisms distinct from general dithiolethione Nrf2 activation.

Quantitative Differentiation of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione: Head-to-Head Evidence Against Key Comparators


Differential Nrf2 Activation Potency Compared to ADT in a Cellular Model

In a cellular Nrf2 activation assay using human U2OS osteosarcoma cells co-expressing Keap1, the target compound exhibits an EC₅₀ of 6,860 nM for inducing Nrf2 nuclear accumulation [1]. This represents a quantifiable difference in potency compared to the structurally related dithiolethione ADT (anethole dithiolethione), which is a known Nrf2 activator but requires higher concentrations for comparable effects in similar systems [2]. This difference is directly attributable to the 5-mercapto group, which alters the compound's electrophilicity and its interaction with the Keap1 sensor cysteine residues.

Nrf2 Activation Chemoprevention Cellular Assay

Unique Chemical Reactivity: Free Thiol Enables Targeted Conjugation and Derivative Synthesis

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is uniquely capable of undergoing nucleophilic substitution and thiol-specific addition reactions due to its free 5-position -SH group. This contrasts with other dithiolethiones like ADT (5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione), oltipraz (4-methyl-5-(2-pyrazinyl)-3H-1,2-dithiole-3-thione), and 5-methylthio-4-phenyl-3H-1,2-dithiole-3-thione, which lack a free sulfhydryl and therefore cannot directly participate in disulfide bond formation, Michael additions, or thiol-ene 'click' chemistry [1]. One-pot synthetic procedures have been specifically developed for this compound to yield a variety of 5-alkylthio-substituted derivatives, demonstrating its utility as a versatile building block for generating focused libraries of dithiolethione analogs .

Synthetic Chemistry Thiol-Ene Click Conjugation

Potential for Enhanced H₂S Release via a Distinct Metabolic Pathway Compared to ADT

Dithiolethiones are recognized as H₂S donors, with H₂S release typically requiring cytochrome P450-dependent oxidation [1]. While ADT and its analogs are known to release H₂S (with yields up to 75% in microsomal systems for ADO), the release mechanism is complex and structure-dependent [2]. The 5-mercapto group on the target compound introduces a direct sulfhydryl moiety that may serve as an alternative H₂S source, potentially through glutathione (GSH)-dependent or non-enzymatic pathways distinct from the CYP450-mediated oxidation required by ADT [3]. This suggests that the kinetics and conditions of H₂S release from 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione could differ significantly from those of ADT, making it a distinct tool for probing H₂S biology.

Hydrogen Sulfide (H₂S) Donors Gasotransmitters Drug Metabolism

Distinct Electrophilicity and Redox Potential: Implications for Targeted Covalent Binding

The combination of the electrophilic 3-thione group and the nucleophilic 5-thiol group in 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione creates a unique redox-sensitive motif that can engage in disulfide exchange and other thiol-disulfide equilibria. This chemical property is absent in D3T, oltipraz, and ADT, all of which lack a free 5-thiol. The compound's potential for covalent modification of protein cysteine residues is therefore distinct, offering a different selectivity profile for targeted covalent inhibition or redox proteomics applications. While no direct quantitative comparison of target engagement exists, the presence of the free thiol provides a clear structural and mechanistic point of differentiation.

Covalent Inhibitors Redox Biology Electrophilic Probes

Optimal Research & Development Applications for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (CAS 16101-90-9)


Synthesis of Focused Dithiolethione Libraries via Thiol-Specific Conjugation

The unique 5-mercapto group enables this compound to serve as a core building block for generating diverse dithiolethione derivatives. It can be directly used in nucleophilic substitution, thiol-ene click, and disulfide bond-forming reactions to attach various functional groups, creating focused libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry and chemical biology [1]. This provides a distinct advantage over other dithiolethiones that lack a site for facile and modular derivatization.

Development of Novel, Tunable Hydrogen Sulfide (H₂S) Donor Molecules

As a dithiolethione with a unique 5-mercapto substitution, this compound is a valuable scaffold for designing next-generation H₂S donors. Its distinct chemical structure suggests H₂S release kinetics and mechanisms that may differ from those of ADT or oltipraz [2]. This allows for the exploration of how structural variation impacts H₂S donation, providing a tool to achieve controlled or targeted release of this important gasotransmitter in biological research.

Investigating Redox-Sensitive and Covalent Mechanisms of Cytoprotection

The presence of the free thiol allows this compound to act as a dual-function electrophile/nucleophile, enabling it to participate in thiol-disulfide exchange reactions that are central to cellular redox regulation. This property makes it a useful probe for investigating Nrf2 activation pathways, particularly those involving direct modification of Keap1 cysteine sensors, offering a different mode of action compared to the purely electrophilic parent compound D3T or other alkyl-substituted analogs [3]. It is ideal for studies aimed at dissecting the role of specific cysteine residues in redox signaling and chemoprevention.

Material Science: Synthesis of Sulfur-Rich Conductive Polymers and Nanomaterials

The high sulfur content and reactive thiol handle make 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione an attractive monomer or functionalizing agent in materials science. It can be incorporated into polymer backbones to enhance electrical conductivity or be used to functionalize the surface of gold nanoparticles via strong Au-S bonds, creating hybrid materials with tailored electronic or optical properties [4]. This application leverages its unique chemical features beyond purely biological contexts.

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